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For Researchers, Scientists, and Drug Development Professionals

Introduction
Reductive amination is a cornerstone transformation in organic synthesis, enabling the

formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This

method is widely employed in medicinal chemistry and drug development due to its versatility

and the prevalence of amines in bioactive molecules. The reaction proceeds through the initial

formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an

amine, which is then reduced in situ to the corresponding amine.

This application note provides a detailed protocol for the reductive amination of various

aldehydes and ketones using 2-(Tert-butyldimethylsilyloxy)ethanamine. This reagent is

particularly useful as it introduces a protected 2-hydroxyethylamino moiety, a common

structural motif in pharmaceuticals. The tert-butyldimethylsilyl (TBDMS) protecting group is

robust under various conditions and can be selectively removed when desired. Sodium

triacetoxyborohydride (NaBH(OAc)₃) is highlighted as a mild and selective reducing agent,

well-suited for this transformation, minimizing over-reduction and tolerating a wide range of

functional groups.[1]
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The reductive amination process involves two key steps that can be performed in a single pot:

Imine/Iminium Ion Formation: The primary amine, 2-(Tert-
butyldimethylsilyloxy)ethanamine, undergoes a nucleophilic attack on the carbonyl carbon

of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base

(imine). In the presence of a weak acid, the imine can be protonated to form a more

electrophilic iminium ion.

Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the

C=N double bond of the imine or iminium ion to afford the secondary amine product.

NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting carbonyl

compounds compared to other borohydrides, thus preventing the formation of alcohol

byproducts.[1]

Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde or

ketone with 2-(Tert-butyldimethylsilyloxy)ethanamine using sodium triacetoxyborohydride.

Materials and Reagents:

Aldehyde or Ketone (1.0 eq)

2-(Tert-butyldimethylsilyloxy)ethanamine (1.0 - 1.2 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Acetic Acid (optional, 0-1.2 eq)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (Saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask

Magnetic stirrer and stir bar

Inert atmosphere (Argon or Nitrogen)

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the

aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCM or DCE.

Amine Addition: Add 2-(Tert-butyldimethylsilyloxy)ethanamine (1.0 - 1.2 eq) to the

solution.

Iminium Ion Formation (Optional): If the carbonyl compound is a ketone, acetic acid (1.2 eq)

can be added to catalyze imine formation. Stir the mixture at room temperature for 20-30

minutes. For aldehydes, this step is often not necessary.

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the

stirring solution in portions. The addition may be slightly exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).

Workup:

Carefully quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel. The

eluent system will depend on the polarity of the product but is typically a gradient of ethyl

acetate in hexanes or methanol in dichloromethane.

Protocol for TBDMS Deprotection
This protocol describes the removal of the TBDMS protecting group to yield the corresponding

N-substituted 2-aminoethanol derivative.

Materials and Reagents:

TBDMS-protected amine (1.0 eq)

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)

Water

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve the TBDMS-protected amine (1.0 eq) in anhydrous THF in a round-

bottom flask.

TBAF Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.1 - 1.5

eq) dropwise to the stirred solution.[2]
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to

18 hours. Monitor the deprotection by TLC until the starting material is consumed.[2]

Workup:

Dilute the reaction mixture with dichloromethane.

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer with brine.

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to afford the final N-substituted 2-aminoethanol.

Data Presentation
The following tables summarize typical reaction conditions and yields for the reductive

amination of various aldehydes and ketones with 2-(Tert-butyldimethylsilyloxy)ethanamine,

followed by the deprotection step.

Table 1: Reductive Amination with 2-(Tert-butyldimethylsilyloxy)ethanamine
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Entry
Carbonyl
Compoun
d

Amine
(eq)

Reducing
Agent
(eq)

Solvent Time (h) Yield (%)

1
Benzaldeh

yde
1.1

NaBH(OAc

)₃ (1.5)
DCE 4 85-95

2

4-

Methoxybe

nzaldehyd

e

1.1
NaBH(OAc

)₃ (1.5)
DCM 3 90-98

3

4-

Chlorobenz

aldehyde

1.2
NaBH(OAc

)₃ (1.5)
DCE 6 80-90

4
Cyclohexa

none
1.2

NaBH(OAc

)₃ (2.0)
DCE 18 75-85

5 Acetone 1.2
NaBH(OAc

)₃ (2.0)
DCM 12 70-80

Yields are for the isolated, purified product and are representative. Actual yields may vary

depending on the specific substrate and reaction scale.

Table 2: TBDMS Deprotection of N-substituted-2-(tert-butyldimethylsilyloxy)ethanamines
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Entry Substrate TBAF (eq) Solvent Time (h) Yield (%)

1

N-Benzyl-2-

(tert-

butyldimethyl

silyloxy)ethan

amine

1.2 THF 2 90-98

2

N-(4-

Methoxybenz

yl)-2-(tert-

butyldimethyl

silyloxy)ethan

amine

1.2 THF 2 92-99

3

N-

Cyclohexyl-2-

(tert-

butyldimethyl

silyloxy)ethan

amine

1.5 THF 4 88-95

Yields are for the isolated, purified product after deprotection and are representative.

Visualizations
Reductive Amination Workflow
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Reactants

One-Pot Reaction Workup & Purification Product

Aldehyde or Ketone

Imine/Iminium Ion Formation
(DCM or DCE, optional AcOH)

2-(TBDMS-oxy)ethanamine

Reduction
(NaBH(OAc)3) Quench (aq. NaHCO3) Extraction Column Chromatography TBDMS-Protected Amine

Starting Material Deprotection Workup & Purification Final Product

TBDMS-Protected Amine TBAF in THF Aqueous Workup Column Chromatography N-Substituted
2-Aminoethanol

R1(R2)C=O
Aldehyde/Ketone

R1(R2)C(OH)-NH-CH2CH2-OTBDMS
Hemiaminal

+ Amine

H2N-CH2CH2-OTBDMS
Amine

R1(R2)C=N-CH2CH2-OTBDMS
Imine

- H2O

[R1(R2)C=N+H-CH2CH2-OTBDMS]
Iminium Ion

+ H+

R1(R2)CH-NH-CH2CH2-OTBDMS
Secondary Amine

+ [H-]

NaBH(OAc)3
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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